molecular formula C14H13N3OS B2355659 N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 478066-97-6

N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B2355659
CAS No.: 478066-97-6
M. Wt: 271.34
InChI Key: IZNYMWNGYYWXPI-UHFFFAOYSA-N
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Description

N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound that features a thieno[2,3-c]pyrazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thieno[2,3-c]pyrazole derivative with dimethylamine and phenyl isocyanate can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-c]pyrazole derivatives, such as:

Uniqueness

N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of both thieno and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N,1-dimethyl-3-phenylthieno[2,3-c]pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-15-13(18)11-8-10-12(9-6-4-3-5-7-9)16-17(2)14(10)19-11/h3-8H,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNYMWNGYYWXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=C(S1)N(N=C2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325183
Record name N,1-dimethyl-3-phenylthieno[2,3-c]pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666434
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478066-97-6
Record name N,1-dimethyl-3-phenylthieno[2,3-c]pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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